

Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide to its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorotributylamine*

Cat. No.: *B110022*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Perfluorotributylamine (PFTBA), a fully fluorinated tertiary amine, is a synthetic compound with a unique combination of physical and chemical properties that have led to its application in diverse scientific and technological fields. This technical guide provides an in-depth overview of the core physical characteristics of PFTBA, complete with detailed experimental protocols for their determination and logical workflows for its primary applications.

Core Physical and Chemical Properties

PFTBA is a colorless, odorless, and dense liquid that is chemically inert and thermally stable.^[1] Its high degree of fluorination, where all hydrogen atoms in tributylamine are replaced by fluorine, imparts remarkable properties such as high gas solubility, low surface tension, and excellent dielectric strength.^[1]

Tabulated Physical Data

The following tables summarize the key quantitative physical and chemical properties of **Perfluorotributylamine**.

Table 1: General and Thermodynamic Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ F ₂₇ N	[1][2]
Molecular Weight	671.09 g/mol	[1][2]
Boiling Point	178 °C	[1][2]
Melting Point	-50 °C	[1][2]
Density @ 25 °C	1.884 g/mL	[1][2]
Vapor Pressure @ 25 °C	0.55 mmHg (73.3 Pa)	[2]
Heat of Vaporization	60.4 kJ/mol	[2]

Table 2: Optical and Solubility Properties

Property	Value	Reference(s)
Refractive Index @ 25 °C	1.291	[2]
Solubility in Water	Insoluble	[1][2]
Solubility in Organic Solvents	Insoluble in methanol and isopropyl alcohol. Soluble in some fluorinated solvents.	[1][2]

Experimental Protocols

The accurate determination of the physical properties of PFTBA is crucial for its application. The following are detailed methodologies for key experiments, based on established standards.

Determination of Boiling Point (ASTM D1078)

The boiling point of PFTBA can be determined using the distillation method as outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".

Methodology:

- Apparatus: A standard distillation apparatus consisting of a distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer.
- Procedure: a. A measured volume of PFTBA is placed in the distillation flask. b. The flask is heated, and the vapor is allowed to pass through the condenser. c. The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point. d. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which a specified percentage of the sample has distilled. For a pure compound like PFTBA, this range should be very narrow.
- Data Analysis: The observed boiling point is corrected for atmospheric pressure.

Determination of Density (ISO 1183-1 / ASTM D792)

The density of PFTBA can be accurately measured using a pycnometer or a hydrometer, following the principles outlined in ISO 1183-1 or ASTM D792.

Methodology (Pycnometer Method):

- Apparatus: A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a precision balance, and a constant-temperature bath.
- Procedure: a. The empty pycnometer is weighed. b. The pycnometer is filled with PFTBA, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside. c. The filled pycnometer is weighed. d. The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). e. The filled pycnometer with the reference liquid is weighed.
- Data Analysis: The density of PFTBA is calculated using the weights of the empty pycnometer, the pycnometer filled with PFTBA, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid. All measurements should be performed at a constant and recorded temperature.

Determination of Kinematic Viscosity (ASTM D445)

The kinematic viscosity of PFTBA can be determined using a calibrated glass capillary viscometer according to ASTM D445, "Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids".

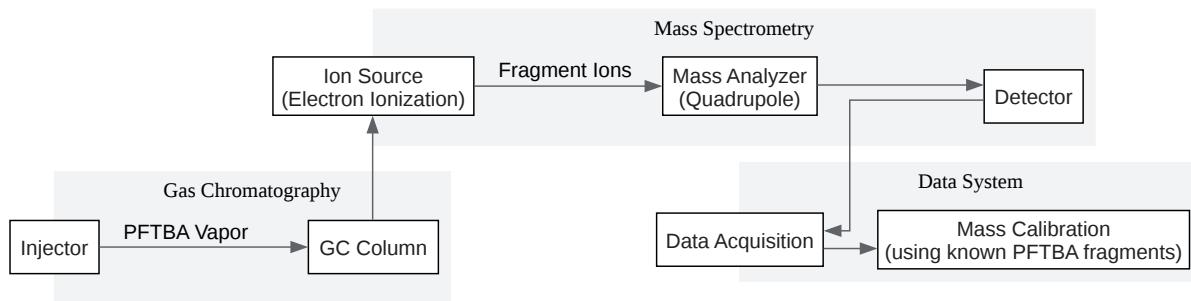
Methodology:

- Apparatus: A calibrated capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a stopwatch.
- Procedure: a. The viscometer is filled with a known volume of PFTBA. b. The viscometer is placed in the constant-temperature bath until the sample reaches thermal equilibrium. c. The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.
- Data Analysis: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Determination of Refractive Index (ASTM D1218)

The refractive index of PFTBA can be measured using a refractometer as described in ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids".

Methodology:

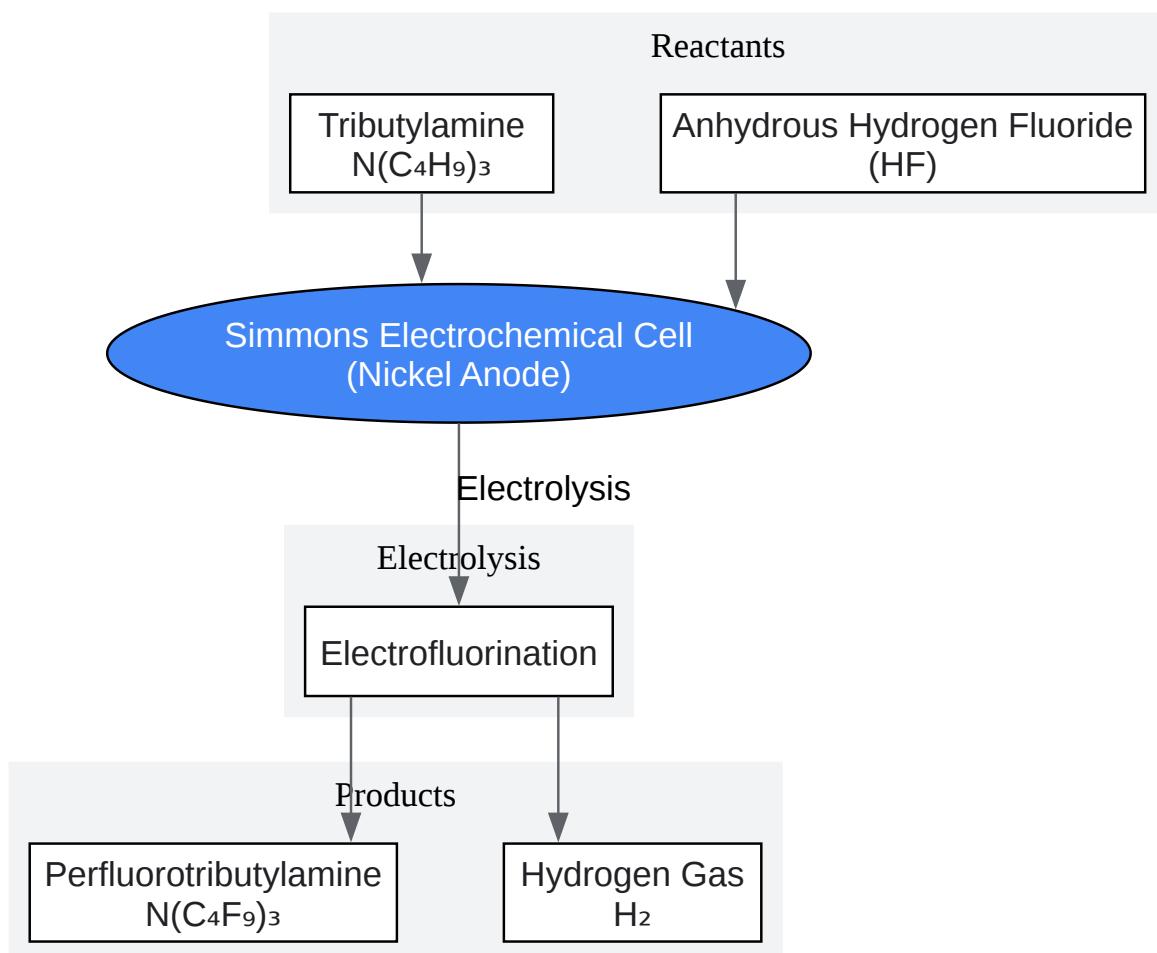

- Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a light source and a temperature-controlled prism.
- Procedure: a. A few drops of PFTBA are placed on the prism of the refractometer. b. The prism is closed, and the sample is allowed to reach thermal equilibrium. c. The light source is adjusted, and the refractometer is focused to obtain a sharp boundary line. d. The refractive index is read from the instrument's scale.
- Data Analysis: The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589.3 nm).

Key Applications and Experimental Workflows

PFTBA's unique properties make it a valuable tool in several advanced scientific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Calibration

PFTBA is widely used as a calibration compound in mass spectrometry due to its predictable fragmentation pattern upon electron ionization, covering a wide mass range.



[Click to download full resolution via product page](#)

GC-MS Calibration Workflow using PFTBA.

Synthesis of Perfluorotributylamine

PFTBA is synthesized via the Simmons electrofluorination of tributylamine. This process involves the electrolysis of a solution of tributylamine in anhydrous hydrogen fluoride.

[Click to download full resolution via product page](#)

Synthesis of PFTBA via Simmons Electrofluorination.

Conclusion

Perfluorotributylamine possesses a distinct set of physical characteristics that are a direct result of its perfluorinated structure. Its chemical inertness, thermal stability, high density, and specific solubility profile are critical parameters for its successful application in fields ranging from analytical chemistry to advanced materials science. The standardized experimental protocols provided in this guide offer a framework for the accurate and reproducible characterization of this important fluorochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Perfluorotributylamine (PFTBA): A Comprehensive Technical Guide to its Physical Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110022#physical-characteristics-of-perfluorotributylamine-pftba>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com